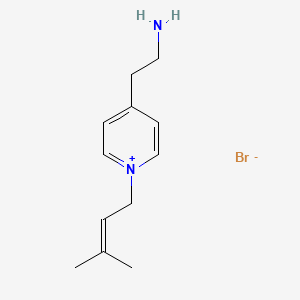

4-(2-Aminoethyl)-1-(3-methylbut-2-en-1-yl)pyridinium bromide

Description

4-(2-Aminoethyl)-1-(3-methylbut-2-en-1-yl)pyridinium bromide (CAS: MFCD25368888) is a pyridinium derivative characterized by a 2-aminoethyl substituent at the 4-position and a 3-methylbut-2-en-1-yl (prenyl) group at the 1-position of the pyridinium ring. This compound, with a molecular formula of C₁₂H₂₀BrN₂, is listed as a high-purity (95%) primary amine product but has been discontinued commercially . The aminoethyl group may facilitate hydrogen bonding, while the prenyl moiety introduces hydrophobicity, influencing its physicochemical and pharmacological properties.

Propriétés

IUPAC Name |

2-[1-(3-methylbut-2-enyl)pyridin-1-ium-4-yl]ethanamine;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N2.BrH/c1-11(2)4-8-14-9-5-12(3-7-13)6-10-14;/h4-6,9-10H,3,7-8,13H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQZDUKASUEQRI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC[N+]1=CC=C(C=C1)CCN)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pyridinium Bromide Derivatives

Structural Analogues with Varying Substituents

Table 1: Key Pyridinium Bromide Derivatives and Their Properties

Physicochemical Properties

- In contrast, compound 3j (105–107°C) with a similar structure but shorter chain length shows reduced melting points, highlighting the role of molecular rigidity .

- Synthesis Yields : High yields (>90%) are common in pyridinium bromide syntheses via quaternization (e.g., 3g: 93%, 3l: 93%) , whereas 12bF achieved 81% yield due to steric hindrance from the pentylbenzyl group .

Spectroscopic and Analytical Comparisons

- NMR Profiles: The target compound’s ¹H-NMR would show signals for the prenyl group (δ ~5.3 ppm for allylic protons) and aminoethyl protons (δ ~2.7–3.5 ppm). Comparable compounds like 12bF exhibit distinct aromatic proton shifts (δ 8.68 ppm for pyridinium protons) due to electron-donating dimethylamino groups .

- IR Spectroscopy : Stretching vibrations for C-Br (~600 cm⁻¹) and N⁺-H (~2500 cm⁻¹) are expected in the target compound, while coumarin hybrids (e.g., 3g) display lactone C=O stretches (~1700 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.